![molecular formula C12H12O5 B12579009 (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione CAS No. 620627-96-5](/img/structure/B12579009.png)
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is a chemical compound with a unique structure that includes a dioxane ring and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione typically involves the reaction of benzyloxy compounds with dioxane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is unique due to its specific combination of a dioxane ring and a benzyloxy group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
620627-96-5 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3S)-3-(phenylmethoxymethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C12H12O5/c13-11-8-16-12(14)10(17-11)7-15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
RPVKEBWBRYVXHB-JTQLQIEISA-N |
Isomeric SMILES |
C1C(=O)O[C@H](C(=O)O1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)OC(C(=O)O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
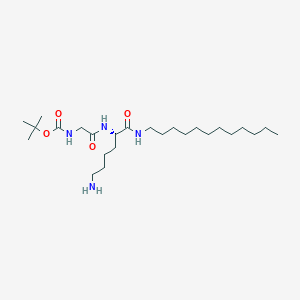
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
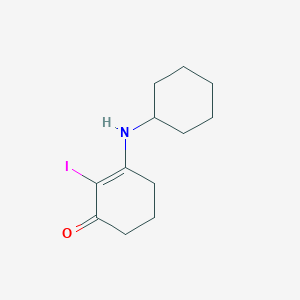
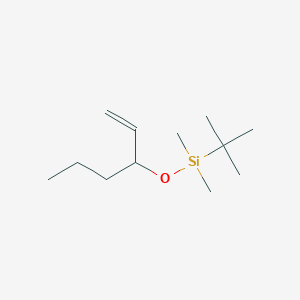
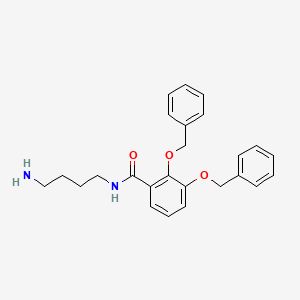
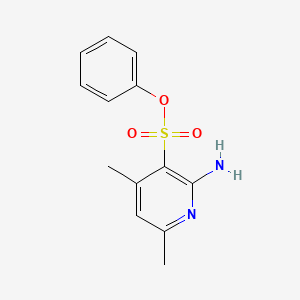

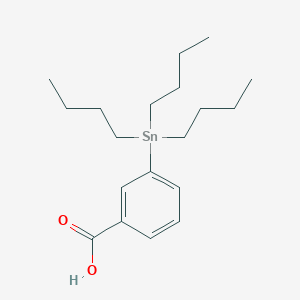
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
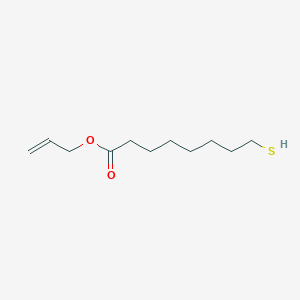
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

